molecular formula C6H8O5 B12977568 (2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid

(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid

Cat. No.: B12977568
M. Wt: 160.12 g/mol
InChI Key: MWMZDXCRDIBPCO-DMTCNVIQSA-N
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Description

(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an ethoxycarbonyl group and a carboxylic acid group attached to the oxirane ring. It is a chiral molecule with two stereocenters, making it an important compound in stereochemistry and asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid can be achieved through several methods. One common approach involves the epoxidation of an appropriate alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature and yields the desired oxirane with high enantioselectivity.

Another method involves the use of asymmetric catalysis, where chiral catalysts are employed to induce the formation of the desired stereoisomer. For example, Jacobsen’s catalyst, a chiral salen complex, can be used to achieve high enantioselectivity in the epoxidation of alkenes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to an alcohol or an alkane.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used to open the oxirane ring.

Major Products Formed

    Oxidation: Diols and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Substituted alcohols and amines.

Scientific Research Applications

(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-3-(Methoxycarbonyl)oxirane-2-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    (2R,3S)-3-(Propoxycarbonyl)oxirane-2-carboxylic acid: Similar structure but with a propoxy group instead of an ethoxy group.

    (2R,3S)-3-(Butoxycarbonyl)oxirane-2-carboxylic acid: Similar structure but with a butoxy group instead of an ethoxy group.

Uniqueness

The uniqueness of (2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid lies in its specific stereochemistry and the presence of both an ethoxycarbonyl group and a carboxylic acid group. This combination of functional groups and stereochemistry makes it a versatile compound in asymmetric synthesis and a valuable intermediate in the production of various chiral molecules.

Properties

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

(2R,3S)-3-ethoxycarbonyloxirane-2-carboxylic acid

InChI

InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4+/m1/s1

InChI Key

MWMZDXCRDIBPCO-DMTCNVIQSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H](O1)C(=O)O

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)O

Origin of Product

United States

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